L-Anserine nitrate

Catalog No.
S532461
CAS No.
10030-52-1
M.F
C10H17N5O6
M. Wt
303.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Anserine nitrate

CAS Number

10030-52-1

Product Name

L-Anserine nitrate

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1

InChI Key

OLWOKAYJAHHSNY-QRPNPIFTSA-N

SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Solubility

Soluble in DMSO

Synonyms

L-Anserine nitrate; EINECS 233-079-7;

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Description

The exact mass of the compound L-Anserine nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

L-Anserine nitrate exhibits antioxidant activity. Studies suggest it can scavenge free radicals, molecules that damage cells and contribute to various diseases []. This property makes it a potential candidate for research on oxidative stress-related conditions.

Cellular Protection

Research indicates L-anserine nitrate might play a role in protecting cells. Studies on isolated cells have shown it can help stabilize cell membranes and potentially reduce cellular damage [].

Impact on Physiological Systems

In vivo experiments using animals have explored the effects of L-anserine nitrate on various physiological systems. Some studies suggest it may influence the cardiovascular, nervous, and immune systems, although the exact mechanisms and overall effectiveness remain under investigation [].

  • L-Anserine is a dipeptide found in skeletal muscles of vertebrates []. It consists of two amino acids: beta-alanine and L-histidine [].
  • L-Anserine nitrate gains significance in research due to its potential health benefits associated with the properties of L-anserine [, , ].

Molecular Structure Analysis

  • L-Anserine nitrate has a complex molecular structure with a central dipeptide chain (beta-alanine-L-histidine) linked to a nitrate group (NO3-) [].
  • The key features include the presence of an imidazole ring from histidine, which contributes to its antioxidant properties [, ].

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of L-anserine nitrate are limited in scientific literature. However, methods for L-anserine synthesis typically involve condensation reactions between beta-alanine and L-histidine, followed by salt formation with nitric acid.
  • Decomposition: Information on the decomposition pathways of L-anserine nitrate is scarce. It's likely that under high temperatures, it decomposes into its constituent parts (L-anserine and nitric acid) along with gaseous products like nitrogen oxides.
  • Other Reactions: L-anserine itself participates in various reactions, including acting as a free radical scavenger and inhibiting protein glycation, a process linked to aging and certain diseases [, ].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of L-anserine nitrate is limited. However, L-anserine (the major component) is a white crystalline powder with a melting point around 235°C (decomposition) []. It's soluble in water and slightly soluble in alcohol [].

The mechanism of action of L-anserine nitrate is likely linked to the properties of L-anserine. Research suggests L-anserine acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage [, ]. Additionally, it may inhibit protein glycation, a process where sugars bind to proteins, potentially leading to cellular dysfunction [].

L-anserine nitrate can be irritating to the skin, eyes, and respiratory system []. Specific data on its toxicity is lacking, but it's advisable to handle it with caution following standard laboratory safety protocols [].

Limitations and Future Research

  • In-depth research on the specific properties and applications of L-anserine nitrate is ongoing.
  • More studies are needed to elucidate its mechanism of action, potential health benefits, and optimal dosages for therapeutic use.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10030-52-1

Dates

Modify: 2023-08-15
1: Macià A, Motilva MJ, Romero MP, Labrador A, Domínguez A, Peiro L. Improved liquid-chromatography tandem mass spectrometry method for the determination of the bioactive dipeptides, carnosine and anserine: application to analysis in chicken broth. Talanta. 2012 May 15;93:293-300. doi: 10.1016/j.talanta.2012.02.036. Epub 2012 Feb 23. PubMed PMID: 22483913.
2: Gianelli MP, Flores M, Toldrá F. Interaction of soluble peptides and proteins from skeletal muscle with volatile compounds in model systems as affected by curing agents. J Agric Food Chem. 2005 Mar 9;53(5):1670-7. PubMed PMID: 15740057.
3: Hirumi H, Martin S, Hirumi K, Inoue N, Kanbara H, Saito A, Suzuki N. Short communication: cultivation of bloodstream forms of Trypanosoma brucei and T. evansi in a serum-free medium. Trop Med Int Health. 1997 Mar;2(3):240-4. PubMed PMID: 9491102.

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